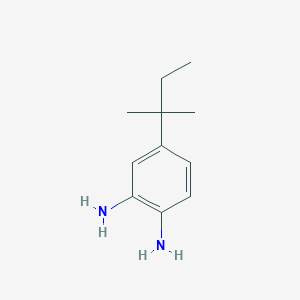
4-Tert-pentylbenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Tert-pentylbenzene-1,2-diamine is an organic compound with the molecular formula C11H18N2 It is a derivative of benzene, featuring two amine groups attached to the benzene ring along with a 1,1-dimethylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-pentylbenzene-1,2-diamine typically involves the reduction of nitro compounds followed by amination. One common method is the reduction of 4-(1,1-Dimethylpropyl)nitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting amine is then further reacted with ammonia or other amine sources to introduce the second amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving elevated temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Tert-pentylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
4-Tert-pentylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Tert-pentylbenzene-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Benzene-1,2-diamine: A simpler analog without the 1,1-dimethylpropyl group.
4-Methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of the 1,1-dimethylpropyl group.
1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene: A more complex derivative with additional substituents.
Uniqueness
4-Tert-pentylbenzene-1,2-diamine is unique due to the presence of the 1,1-dimethylpropyl group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer specific properties that are advantageous in certain applications, such as increased lipophilicity or steric effects that affect binding interactions.
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
4-(2-methylbutan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-4-11(2,3)8-5-6-9(12)10(13)7-8/h5-7H,4,12-13H2,1-3H3 |
InChIキー |
LPVGTTTYAQYYNS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC(=C(C=C1)N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














